molecular formula C4H9ClN4 B1369851 (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 215871-44-6

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B1369851
CAS No.: 215871-44-6
M. Wt: 148.59 g/mol
InChI Key: PCAPKYZAZDKQNQ-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C4H9ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including histone deacetylases (HDACs) and protein kinases. These interactions are primarily through binding to the active sites of these enzymes, leading to inhibition or activation depending on the enzyme’s nature. For instance, the compound has been shown to inhibit HDACs, which are involved in the regulation of gene expression by modifying histone proteins . This inhibition can lead to changes in chromatin structure and subsequent alterations in gene transcription.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and HCT-116, the compound has demonstrated cytotoxic effects by inducing apoptosis . This is achieved through the activation of apoptotic pathways and the disruption of cell signaling mechanisms. Additionally, the compound influences cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the active sites of target enzymes, such as HDACs, resulting in their inhibition . This binding is facilitated by the triazole ring, which forms stable interactions with the enzyme’s active site residues. Additionally, the compound can modulate the activity of protein kinases by either activating or inhibiting their catalytic functions. These interactions lead to changes in phosphorylation states of various proteins, thereby influencing cellular processes such as cell cycle progression, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and persistent changes in gene expression . These long-term effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can induce significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing toxicity. These studies are essential for determining the safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of various metabolites, including those involved in energy production and biosynthesis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is essential for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on gene expression and chromatin structure . The compound can also localize to other organelles, such as the mitochondria, where it may influence cellular metabolism and apoptosis. Targeting signals and post-translational modifications play a crucial role in directing the compound to these specific compartments, ensuring its proper function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine with formamide under acidic conditions.

    Methylation: The triazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The methylated triazole is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols, or amines; often in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with different functional groups.

Scientific Research Applications

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the methanamine group.

    1-methyl-1H-1,2,4-triazole: Similar to (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride but without the methanamine group.

    (1H-1,2,4-triazol-3-yl)methanamine: Lacks the methyl group on the triazole ring.

Uniqueness: this compound is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPKYZAZDKQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215871-44-6
Record name (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-chloromethyl-1-methyl-1H-1,2,4-triazole (600 mg, 4.6 mmol) in aqueous ammonia (5 ml) was stirred and heated at 80° C. for 16 hours in a sealed tube. Upon cooling the volatiles were removed in vacuo (azeotroping with ethanol) to give the title compound (600 mg, 92%) as a colourless solid after drying under high vacuum. 1H NMR (250 MHz, d6-DMSO) δ 3.88 (3H, s), 4.04 (2H, s), 8.3 (3H, br s), 8.58 (1H, s).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
92%

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